Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. N-(2-Carbamoylphenyl) Analog
N-([1,1'-Biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide exhibits a computed XLogP3 of 4.9 (PubChem), which is 2.2 units higher than that of its closest commercially available congener N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide (XLogP3 = 2.7; PubChem CID 16950358) [1]. This difference is driven by the replacement of the polar 2-carbamoylphenyl moiety with the hydrophobic biphenyl-2-yl group. The higher lipophilicity predicts enhanced passive membrane permeability but reduced aqueous solubility, a trade-off that directly affects assay compatibility and dosing formulation strategies [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 (PubChem CID 16950333) |
| Comparator Or Baseline | N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide; XLogP3 = 2.7 (PubChem CID 16950358) |
| Quantified Difference | ΔXLogP3 = +2.2 (81% relative increase) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
A 2.2-unit XLogP3 difference substantially alters predicted membrane permeability and solubility, making the two compounds non-interchangeable for cell-based or in vivo studies where consistent pharmacokinetic behavior is critical.
- [1] PubChem. Computed XLogP3-AA values: CID 16950333 (XLogP3 = 4.9) vs. CID 16950358 (XLogP3 = 2.7). NCBI, 2025. View Source
